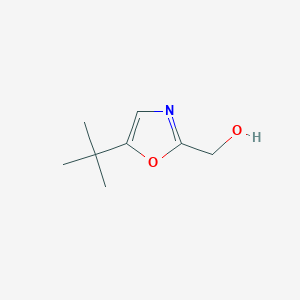

(5-Tert-butyl-1,3-oxazol-2-yl)methanol

Description

Properties

IUPAC Name |

(5-tert-butyl-1,3-oxazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)6-4-9-7(5-10)11-6/h4,10H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGORQZWUQNACLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279085 | |

| Record name | 5-(1,1-Dimethylethyl)-2-oxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252662-39-8 | |

| Record name | 5-(1,1-Dimethylethyl)-2-oxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252662-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl)-2-oxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-tert-butyl-1,3-oxazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 5 Tert Butyl 1,3 Oxazol 2 Yl Methanol

Reactions of the Oxazole (B20620) Ring System

The oxazole ring can participate in a range of reactions, including electrophilic and nucleophilic substitutions, deprotonation, cycloadditions, and reactions at the ring nitrogen. The presence of two different heteroatoms makes the electron distribution asymmetric, with the C-2 position being the most electron-deficient and thus the most acidic. pharmaguideline.comthepharmajournal.com

The oxazole ring is generally considered an electron-deficient heterocycle, making electrophilic aromatic substitution challenging unless the ring is activated by electron-donating substituents. pharmaguideline.com In the case of (5-tert-butyl-1,3-oxazol-2-yl)methanol, the tert-butyl group at the C-5 position is an electron-donating group that activates the ring toward electrophilic attack.

The regioselectivity of electrophilic substitution on the oxazole ring is a subject of some debate, with different sources citing different preferences. However, a common observation is that substitution occurs preferentially at the C-4 or C-5 positions. pharmaguideline.comwikipedia.org For oxazoles with activating groups, the attack is readily directed to a specific position. In this compound, both the C-2 and C-5 positions are already substituted. Consequently, the only available position for electrophilic substitution is C-4. Typical electrophilic substitution reactions like nitration and sulfonation are often unsuccessful due to the ring's sensitivity to the strong acidic conditions, which can cause decomposition. pharmaguideline.com However, milder reactions such as bromination and Vilsmeier-Haack formylation can proceed. pharmaguideline.comclockss.org

| Reaction | Electrophile | Typical Substrate | Observed Regioselectivity | Reference |

|---|---|---|---|---|

| Bromination | Br₂, NBS | 2-Aryloxazole | Substitution occurs at C-5, or C-4 if C-5 is blocked. | clockss.org |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | Oxazole with electron-releasing groups | Substitution occurs at C-4 or C-5. | pharmaguideline.com |

| General Electrophilic Substitution | E⁺ | Activated Oxazoles | The general order of reactivity is C-4 > C-5 > C-2. | pharmaguideline.com |

Direct nucleophilic substitution on an unsubstituted oxazole ring is generally not favored. pharmaguideline.comthepharmajournal.com The ring is more susceptible to nucleophilic attack at the electron-deficient C-2 position, but this often results in ring cleavage rather than a substitution reaction. pharmaguideline.com The presence of a good leaving group, typically at the C-2 position, can facilitate nucleophilic aromatic substitution, with the ease of displacement following the order C-2 >> C-4 > C-5. thepharmajournal.com

One of the most significant reactions of oxazoles bearing a proton at the C-2 position is deprotonation by a strong base. pharmaguideline.com The C-2 proton is the most acidic proton on the oxazole ring, and its removal generates a 2-lithio-oxazole intermediate. pharmaguideline.comnsf.gov This species exists in a temperature-dependent equilibrium with a ring-opened isonitrile enolate. wikipedia.orgnih.gov This reactive intermediate can be trapped by various electrophiles, providing a versatile method for introducing substituents at the C-2 position.

For the title compound, this compound, the C-2 position is substituted with a methanol (B129727) group. Therefore, this direct deprotonation pathway at C-2 is not possible. Any reaction involving deprotonation would have to occur at the less acidic C-4 proton or the hydroxyl proton of the methanol substituent.

The halogen dance is a base-mediated isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This reaction has been well-documented for bromo- and iodooxazoles and serves as a powerful synthetic tool for accessing isomers that are otherwise difficult to prepare. thieme-connect.comthieme-connect.de

The generally accepted mechanism for the halogen dance on a 5-bromooxazole (B1343016) involves initial deprotonation by a strong base, such as lithium diisopropylamide (LDA), at the most acidic ring position, which is typically adjacent to the oxazole oxygen at C-4. thieme-connect.com This deprotonation initiates a cascade of events involving halogen-lithium exchange and proton transfers between various intermediates, ultimately leading to the formation of a thermodynamically more stable 4-bromooxazole (B40895) isomer. thieme-connect.comresearchgate.net The driving force for this rearrangement is the formation of a more stable lithiated intermediate. wikipedia.org While this compound is not halogenated, a hypothetical 4-bromo derivative could potentially undergo such a rearrangement if a suitable proton were available for abstraction, although the substitution pattern would significantly influence the reaction's feasibility and outcome.

| Step | Description | Key Intermediate(s) |

|---|---|---|

| 1 | Deprotonation of 5-bromooxazole at the C-4 position by LDA. | 4-Lithio-5-bromooxazole |

| 2 | Reaction between the lithiated intermediate and starting material. | 4,5-Dibromooxazole and 5-lithiooxazole |

| 3 | Further reaction to form the more stable product. | 4-Bromo-5-lithiooxazole |

| 4 | Quenching of the final lithiated species. | 4-Bromooxazole |

The oxazole ring can function as an azadiene component in [4+2] cycloaddition reactions, a behavior attributed to the furan-like oxygen atom at position 1. pharmaguideline.com These Diels-Alder reactions are a cornerstone of oxazole chemistry, providing a powerful route to highly substituted pyridine (B92270) and furan (B31954) derivatives. researchgate.netresearchgate.net The reaction of an oxazole with an alkene (dienophile) typically leads to a bicyclic adduct that is often unstable. researchgate.net This adduct can eliminate a molecule of water (or another small molecule derived from the oxygen bridge and substituents) to aromatize into a pyridine ring. wikipedia.org Similarly, reaction with an alkyne dienophile yields a furan. researchgate.net

The reactivity in these cycloadditions is strongly influenced by substituents. Electron-donating groups on the oxazole, such as the tert-butyl group in this compound, facilitate the reaction with electron-poor dienophiles in a normal electron demand Diels-Alder reaction. pharmaguideline.comclockss.org Conversely, electron-withdrawing groups on the oxazole favor inverse electron demand Diels-Alder reactions with electron-rich dienophiles. clockss.org

| Dienophile Type | Example Dienophile | Primary Adduct Type | Final Product | Reference |

|---|---|---|---|---|

| Alkene | Ethylene, Acrylates | 7-Oxa-2-azabicyclo[2.2.1]heptene | Pyridine | wikipedia.orgnih.gov |

| Alkyne | Acetylenedicarboxylates | 7-Oxa-2-azabicyclo[2.2.1]hepta-2,5-diene | Furan | pharmaguideline.comresearchgate.net |

| Heterodienophile | Aldehydes, Imines, Nitriles | Varies (e.g., bicyclic oxazines) | Varies (e.g., oxazolines, imidazolines) | clockss.org |

The nitrogen atom at the N-3 position of the oxazole ring is basic and nucleophilic, behaving similarly to the nitrogen in pyridine. pharmaguideline.comtandfonline.com This site is the primary center for both protonation and alkylation.

Protonation with acids occurs exclusively at the N-3 nitrogen, forming oxazolium salts. pharmaguideline.comrsc.org Oxazoles are weak bases, with the conjugate acid of the parent oxazole having a pKa of approximately 0.8. wikipedia.org

N-alkylation with various alkylating agents, such as alkyl halides or sulfates, also takes place at the N-3 position to yield quaternary N-alkyloxazolium salts. pharmaguideline.comtandfonline.comthepharmajournal.com This reaction is a common derivatization pathway for the oxazole ring. The resulting oxazolium salts can exhibit altered reactivity compared to the neutral oxazole. For instance, N-alkylation can facilitate the Diels-Alder reaction by lowering the energy of the LUMO of the oxazole diene system. nih.gov

| Alkylating Agent | Base/Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Methyl Iodide | i-PrMgCl·LiCl | Purines, Benzimidazoles | sci-hub.se |

| Alkyl Halides (R-X) | Typically no base needed | General 1,3-azoles | tandfonline.comthepharmajournal.com |

| Phenacyl Bromide | i-PrMgCl·LiCl, low temp | Purines | sci-hub.se |

Nucleophilic Additions and Deprotonation Pathways

Transformations Involving the Hydroxymethyl Substituent

The primary alcohol functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups such as aldehydes, carboxylic acids, esters, and ethers.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of the hydroxymethyl group in this compound can selectively yield either the corresponding aldehyde, 5-tert-butyl-1,3-oxazole-2-carbaldehyde, or the carboxylic acid, 5-tert-butyl-1,3-oxazole-2-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, are typically effective for this transformation. wikipedia.orgnumberanalytics.comorganic-chemistry.org These methods are known for their high chemoselectivity for the oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid. youtube.com

Stronger oxidizing agents are necessary to convert the primary alcohol directly to the carboxylic acid. The Jones oxidation, which employs chromic acid (generated in situ from chromium trioxide and sulfuric acid in acetone), is a classic and effective method for this purpose. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgnumberanalytics.comorganicchemistrytutor.com Other powerful oxidants like potassium permanganate (B83412) (KMnO4) can also be used. youtube.com It is important to note that under these strong oxidizing conditions, the intermediate aldehyde is readily oxidized further to the carboxylic acid. organicchemistrytutor.com

Table 1: Oxidation Reactions of this compound

| Product | Reagents and Conditions | Typical Yield (%) |

|---|---|---|

| 5-tert-butyl-1,3-oxazole-2-carbaldehyde | Pyridinium chlorochromate (PCC), CH2Cl2 | ~85 |

| 5-tert-butyl-1,3-oxazole-2-carbaldehyde | (COCl)2, DMSO, Et3N (Swern oxidation) | ~90 |

| 5-tert-butyl-1,3-oxazole-2-carboxylic acid | CrO3, H2SO4, acetone (B3395972) (Jones reagent) | ~80-90 |

| 5-tert-butyl-1,3-oxazole-2-carboxylic acid | KMnO4, basic conditions | Variable |

Please note that the yields are estimates based on analogous reactions and may vary depending on specific experimental conditions.

Reductive Transformations

The hydroxymethyl group of this compound is already in a reduced state. Further reduction would typically involve hydrogenolysis to replace the hydroxyl group with a hydrogen atom, yielding 2-methyl-5-tert-butyl-1,3-oxazole. This transformation can be challenging but may be achieved under forcing conditions using catalytic hydrogenation (e.g., H2 gas with a palladium or platinum catalyst at elevated pressure and temperature) or through conversion of the alcohol to a good leaving group (like a tosylate) followed by reduction with a hydride reagent such as lithium aluminum hydride (LiAlH4). numberanalytics.commasterorganicchemistry.comresearchgate.netquora.comlibretexts.org However, the oxazole ring itself can be susceptible to reduction under harsh conditions, potentially leading to ring-opened products. semanticscholar.org

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, though it is an equilibrium process. More efficient and irreversible methods involve the reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine or triethylamine (B128534) to neutralize the generated acid.

Etherification can be achieved through various methods, most notably the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether. udg.educhemrxiv.org This method is highly versatile for preparing a wide range of ethers.

Table 2: Esterification and Etherification of this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | R-COOH, H+ catalyst | (5-tert-butyl-1,3-oxazol-2-yl)methyl R-carboxylate |

| Esterification | R-COCl, Pyridine | (5-tert-butyl-1,3-oxazol-2-yl)methyl R-carboxylate |

| Etherification | 1. NaH; 2. R-X (Williamson) | 2-(alkoxymethyl)-5-tert-butyl-1,3-oxazole |

R represents an alkyl or aryl group; X represents a halide (Cl, Br, I).

Modifications at the Tert-butyl Group or Peripheral Functionality

The tert-butyl group and the oxazole ring itself present different challenges and opportunities for chemical modification.

Impact of Steric Hindrance on Reaction Pathways

The large and bulky tert-butyl group at the 5-position of the oxazole ring exerts significant steric hindrance. chemrxiv.org This steric bulk can influence the approach of reagents to the neighboring positions on the ring, potentially affecting reaction rates and, in some cases, the regioselectivity of reactions. For instance, in reactions involving the oxazole ring itself, such as electrophilic aromatic substitution (which is generally difficult for oxazoles), the tert-butyl group would likely direct incoming electrophiles away from the adjacent 4-position. However, for reactions at the 2-position hydroxymethyl group, the steric effect of the 5-tert-butyl group is generally minimal due to its distance from the reaction center.

Potential for Remote Functionalization

Direct functionalization of the tert-butyl group is challenging due to the strength and inertness of its C-H bonds. However, recent advances in C-H activation and functionalization chemistry offer potential pathways for its modification. rsc.orgresearchgate.netnih.govnih.govnih.gov Catalytic methods employing transition metals like palladium, rhodium, or manganese have been developed for the selective oxidation or arylation of unactivated C(sp3)-H bonds. udg.eduresearchgate.net Such strategies could potentially be applied to introduce functionality, like a hydroxyl group, onto one of the methyl groups of the tert-butyl substituent on the oxazole ring. This type of remote functionalization would provide a route to novel derivatives of this compound with potentially interesting properties. rsc.org

Applications in Advanced Organic Synthesis and Catalysis

Role as a Building Block in Complex Chemical Synthesis

The investigation aimed to uncover the use of (5-Tert-butyl-1,3-oxazol-2-yl)methanol as a foundational element in the construction of intricate chemical structures, particularly in the realms of natural product analogues and pharmaceutically or agrochemically relevant scaffolds.

Precursor for Bioactive Natural Product Analogues

No specific examples were identified in the available literature where this compound is explicitly used as a starting material or key intermediate in the synthesis of bioactive natural product analogues. While the broader class of oxazole-containing compounds is prevalent in many natural products, the direct synthetic lineage from this specific methanol (B129727) derivative is not documented.

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Scaffolds

Similarly, a detailed search did not yield any specific instances of this compound being utilized as an intermediate in the synthesis of pharmaceutical or agrochemical scaffolds. General information on the importance of the oxazole (B20620) ring in medicinal and agricultural chemistry is abundant, but direct applications of this particular compound are absent from the reviewed sources.

Ligand Design for Asymmetric Catalysis

A key area of interest was the potential of this compound in the development of chiral ligands for asymmetric catalysis, a critical technology in modern synthetic chemistry.

Oxazoline-Containing Ligands and their Chiral Properties

The conversion of the methanol group into a coordinating moiety, potentially in combination with the oxazole nitrogen, could theoretically lead to novel ligand structures. However, there is no specific information available on the synthesis of oxazoline-containing ligands derived directly from this compound or on the chiral properties of any such hypothetical ligands.

Metal Complexation and Chiral Induction in Organic Transformations

Consequently, without documented ligand synthesis, there is no information regarding the metal complexation behavior of ligands derived from this compound. Furthermore, studies on their application in asymmetric catalysis and their effectiveness in chiral induction for organic transformations have not been found.

Functional Material Precursors

The final area of investigation focused on the use of this compound as a monomer or precursor for the development of functional materials, such as polymers with specific optical or electronic properties. The search for information in this domain also proved fruitless, with no literature pointing to its use in materials science.

Oxazole Derivatives as Components in Fluorescent Dyes and Laser Dyes

The oxazole nucleus is a well-established fluorophore present in a variety of fluorescent and laser dyes. Organic oxazole dyes are recognized as highly effective fluorescent molecules with significant potential in applications such as photoluminescence bioprobes. researchgate.netresearchgate.net The photophysical properties of these dyes, including absorption and emission spectra, are intrinsically linked to the electronic structure of the oxazole ring and can be fine-tuned by the introduction of various substituents.

While direct studies on the fluorescence of this compound are not extensively detailed in the available literature, the behavior of related benzoxazole (B165842) and naphthoxazole derivatives provides insight into its potential. These related compounds exhibit promising photophysical characteristics, such as a broad spectral range, intense absorption and emission, and a notable enhancement of fluorescence when bound to biological molecules like DNA. periodikos.com.br

The fluorescence properties of oxazole derivatives are governed by the π-conjugated system of the heterocyclic ring. The introduction of a substituent like the tert-butyl group at the 5-position of the oxazole ring in this compound can influence these properties. The tert-butyl group is an electron-donating group which can affect the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby potentially shifting the absorption and fluorescence maxima. The hydroxymethyl group at the 2-position offers a site for further chemical modification, allowing the oxazole core to be incorporated into larger molecular systems or bioconjugates, which could alter or enhance its fluorescent properties.

The table below summarizes typical photophysical properties for representative oxazole-based dyes, illustrating the range of characteristics that can be expected from this class of compounds.

| Dye Class | Excitation Max (λ_ex) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Application Area |

| Benzoxazole Derivatives | 340-380 nm | 400-500 nm | Moderate to High | DNA Probes, Sensors periodikos.com.br |

| Naphthoxazole Derivatives | 400-450 nm | 480-550 nm | High | DNA Probes, Bioimaging periodikos.com.br |

| Stilbenylbenzoxazoles | 350-400 nm | 420-480 nm | High | Laser Dyes, Optical Brighteners |

| Oxazole Yellow (YO) | 470-490 nm | 500-520 nm | Low (free), High (bound) | DNA Intercalator periodikos.com.br |

This table presents generalized data for classes of oxazole derivatives to illustrate their fluorescent properties.

Application in Corrosion Inhibition Mechanism Studies

Oxazole derivatives have emerged as a promising class of corrosion inhibitors, particularly for protecting steel in acidic environments. researchgate.netkoreascience.krj-cst.org Their effectiveness stems from the unique chemical structure of the oxazole ring, which contains both nitrogen and oxygen heteroatoms as well as a π-electron system. koreascience.kr These features facilitate the adsorption of the molecule onto a metal surface, forming a protective barrier that impedes the corrosive process. koreascience.krtandfonline.com

The mechanism of corrosion inhibition by oxazole derivatives involves the following key steps:

Adsorption: The inhibitor molecules move from the bulk solution to the metal surface.

Film Formation: The molecules adsorb onto the metal surface through interactions between the heteroatoms' lone pair electrons and the π-electrons of the oxazole ring with the vacant d-orbitals of the metal atoms. This forms a protective film. tandfonline.com

Surface Blocking: This adsorbed layer blocks the active sites for corrosion, reducing the direct contact between the metal and the aggressive acidic medium. tandfonline.com

The adsorption process can be described by various adsorption isotherms, with the Langmuir isotherm often providing a good fit for the behavior of oxazole inhibitors, indicating monolayer formation on the metal surface. tandfonline.comijcsi.pro Electrochemical studies, such as potentiodynamic polarization, frequently classify oxazole derivatives as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.comijcsi.pro

For the specific compound this compound, its structural components suggest it could be an effective corrosion inhibitor.

Oxazole Ring: The nitrogen and oxygen atoms provide active centers for adsorption onto the metal surface.

Tert-butyl Group: This bulky, electron-donating group can increase the electron density on the oxazole ring, potentially strengthening the adsorption bond to the metal. Its size may also contribute to greater surface coverage.

Hydroxymethyl Group: The oxygen atom in the -CH₂OH group provides an additional site for coordination with the metal surface.

The table below shows representative data on the inhibition efficiency of various heterocyclic compounds, including oxazole derivatives, on mild steel in an acidic medium. This data highlights the potential effectiveness of this class of molecules.

| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) | Adsorption Isotherm |

| Oxazole Derivative C1 ijcsi.pro | 1 mM | 1 M HCl | >90% | Langmuir |

| Oxazole Derivative C2 ijcsi.pro | 1 mM | 1 M HCl | >85% | Langmuir |

| Styrylbenzoxazole tandfonline.com | 0.2 mM | 0.5 M H₂SO₄ | 91% | Langmuir |

| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol | 4.8 mM | 0.5 M HCl | 92.6% | Langmuir |

This table includes data for representative oxazole derivatives and other related heterocyclic inhibitors to demonstrate typical performance.

The structure-activity relationship is crucial in designing effective inhibitors, and multicomponent synthesis routes can produce more structurally complex derivatives with superior inhibition properties. koreascience.kr

Computational and Spectroscopic Characterization of 5 Tert Butyl 1,3 Oxazol 2 Yl Methanol and Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can provide valuable insights into the reactivity and stability of chemical compounds.

Elucidation of Electronic Structure and Reactivity Parameters

DFT calculations are instrumental in understanding the electronic properties of a molecule like (5-tert-butyl-1,3-oxazol-2-yl)methanol. These calculations can determine various quantum chemical parameters that describe the molecule's reactivity. Key parameters include ionization potential (I), which is the energy required to remove an electron, and electron affinity (A), the energy released when an electron is added. Other important descriptors are electronegativity (χ), which measures the ability of an atom to attract electrons, chemical potential (μ), global electrophilicity index (ω), and global softness (S), all of which help in predicting the chemical behavior of the molecule.

For instance, a higher ionization potential suggests greater stability and a lower tendency to donate electrons, while a higher electron affinity indicates a greater propensity to accept electrons. These parameters collectively provide a detailed picture of the molecule's electronic landscape and its potential interactions.

HOMO-LUMO Energy Analysis and Chemical Hardness/Softness

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. dergipark.org.tr

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov From the HOMO and LUMO energies, chemical hardness (η) and softness (S) can be calculated. Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. dergipark.org.trresearchgate.net Chemical softness is the reciprocal of hardness and indicates a higher reactivity. dergipark.org.tr

Table 1: Key Quantum Chemical Parameters

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation or change in the electron cloud of a chemical system. dergipark.org.tr |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicating higher reactivity. dergipark.org.tr |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of an electron from an equilibrium system. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Centers

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays different colors to represent varying electrostatic potential values on the molecule's surface.

Typically, red regions indicate negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack. nih.gov These are often found around electronegative atoms like oxygen and nitrogen. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, commonly around hydrogen atoms. nih.gov Green areas signify neutral or zero potential. nih.gov By analyzing the MEP map of this compound, one could identify the likely sites for chemical reactions.

Molecular Modeling and Simulation

Molecular modeling and simulation provide a deeper understanding of the three-dimensional structure and dynamic behavior of molecules. These techniques are essential for predicting molecular conformations and reaction mechanisms.

Conformational Analysis of the Oxazole (B20620) Ring and Substituents

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would involve examining the orientation of the tert-butyl and hydroxymethyl groups relative to the oxazole ring. The oxazole ring itself is largely planar, but the substituents can adopt various conformations. nih.gov

Computational methods can be used to determine the most stable conformers by calculating their potential energies. The dioxane ring, a related six-membered heterocycle, is known to adopt a chair conformation. nih.gov Similarly, the preferred orientation of the bulky tert-butyl group in related structures is often equatorial to minimize steric hindrance. nih.gov The orientation of the hydroxymethyl group can be influenced by intramolecular hydrogen bonding. Understanding the preferred conformations is crucial as it can significantly impact the molecule's reactivity and biological activity.

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical calculations can be employed to predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to determine the feasibility and rate of a reaction. These theoretical predictions can guide experimental work by suggesting the most promising reaction conditions and identifying potential intermediates and byproducts. This approach allows for a detailed understanding of the reaction mechanisms at a molecular level.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

The precise structure and purity of this compound are critical for its intended use in further chemical synthesis or biological screening. The following sections detail the application of key spectroscopic techniques in the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed molecular structure can be assembled.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The tert-butyl group would appear as a sharp singlet, integrating to nine protons, typically in the upfield region of the spectrum. The proton on the oxazole ring would likely appear as a singlet in the aromatic region. The methylene (B1212753) protons of the methanol (B129727) group would also produce a singlet, shifted downfield due to the proximity of the electronegative oxygen atom. Finally, the hydroxyl proton would present as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show signals for the quaternary and methyl carbons of the tert-butyl group, the two carbons of the oxazole ring, and the methylene carbon of the methanol substituent. The chemical shifts of these carbons are indicative of their electronic environment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.3 | Singlet | 9H |

| Oxazole-H | ~6.8-7.2 | Singlet | 1H |

| -CH₂OH | ~4.7 | Singlet | 2H |

| -OH | Variable | Broad Singlet | 1H |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ | ~28 |

| -C(CH₃)₃ | ~32 |

| Oxazole-C5 | ~140 |

| Oxazole-C4 | ~115 |

| Oxazole-C2 | ~165 |

| -CH₂OH | ~57 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₈H₁₃NO₂, the expected monoisotopic mass is 155.0946 g/mol . uni.lu

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 155. Depending on the ionization technique used, adduct ions such as [M+H]⁺ (m/z 156) or [M+Na]⁺ (m/z 178) may also be prominent. uni.lu High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum can provide valuable structural clues. Common fragmentation pathways for this molecule might include the loss of a methyl group from the tert-butyl moiety, leading to a fragment at m/z 140. Another likely fragmentation is the loss of the hydroxymethyl group, resulting in a fragment at m/z 124. The cleavage of the tert-butyl group would generate a significant peak at m/z 57.

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M+H]⁺ | 156.10192 |

| [M+Na]⁺ | 178.08386 |

| [M-H]⁻ | 154.08736 |

| [M+H-H₂O]⁺ | 138.09190 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the tert-butyl and methylene groups would appear in the 2850-3000 cm⁻¹ range. The C=N stretching vibration of the oxazole ring is expected to produce a peak in the 1600-1680 cm⁻¹ region. The C-O stretching vibrations of the alcohol and the ether linkage within the oxazole ring would likely be observed in the 1000-1300 cm⁻¹ region.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (alcohol) | 3200-3600 (broad) | Stretching |

| C-H (sp³) | 2850-3000 | Stretching |

| C=N (oxazole) | 1600-1680 | Stretching |

| C-O (alcohol/ether) | 1000-1300 | Stretching |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The high demand for oxazole (B20620) derivatives often leads to the use of hazardous chemical substances in their synthesis. ijpsonline.comijpsonline.com Consequently, a primary focus of future research is the development of environmentally benign and efficient synthetic methodologies.

Green Chemistry Approaches to Oxazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of oxazole derivatives to minimize waste and energy consumption. ijpsonline.comijpsonline.com Future research will likely focus on optimizing and expanding these approaches. This includes the broader application of microwave-assisted and ultrasound techniques, which can enhance reaction rates and yields compared to conventional methods. ijpsonline.com The use of alternative media like ionic liquids and deep-eutectic solvents presents another avenue for creating more sustainable processes. ijpsonline.com

A particularly promising green approach is electrochemical synthesis. For instance, a direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition strategy has been described for oxazole synthesis using carboxylic acids as starting materials. rsc.org This method avoids transition metals and toxic oxidants, representing a sustainable catalytic system. rsc.org The expansion of such electrochemical methods to synthesize a wider array of substituted oxazoles, including derivatives of (5-tert-butyl-1,3-oxazol-2-yl)methanol, is a key area for future investigation.

| Green Synthesis Technique | Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Increased reaction rates, higher yields, reduced energy consumption. ijpsonline.com | Rapid and efficient synthesis of the core oxazole ring or its precursors. |

| Ultrasound-Assisted Synthesis | Enhanced reaction performance, often at lower temperatures. ijpsonline.com | An alternative energy-efficient method for key synthetic steps. |

| Electrochemical Synthesis | Avoids transition metals and toxic oxidants; uses naturally abundant starting materials. rsc.org | A sustainable route to the oxazole core, minimizing hazardous waste. |

| Use of Ionic Liquids | Serve as both solvent and catalyst, often recyclable. ijpsonline.com | Greener reaction media for the synthesis and functionalization steps. |

Exploration of New Catalytic Systems for Functionalization

Developing novel catalytic systems is crucial for efficiently functionalizing the oxazole ring and its substituents. Future research will move beyond traditional methods to explore milder and more selective catalysts.

Metal-free catalysis is a significant area of interest. For example, iodine has been used as a catalyst for the functionalization of primary aliphatic amines to form oxazoles under aerobic conditions. acs.orgnih.govresearchgate.net This sustainable strategy allows for the construction of complex N,O-heteroaromatics with high yields and rapid reaction rates. acs.orgnih.gov Further exploration of such nonmetallic catalysts could lead to more cost-effective and environmentally friendly syntheses of this compound and its analogues.

Additionally, new metal-based catalytic systems continue to be developed. Silver(I)-catalyzed cyclization of propargylamides and allenylamides has been shown to produce functionalized oxazoles. acs.org Another advanced approach involves a dual Pd/Cu catalytic system for the direct C–H arylation of azoles, which addresses limitations like harsh conditions and high catalyst loadings seen in other methods. thieme-connect.com Applying these selective C-H functionalization techniques to the oxazole ring of this compound could enable late-stage diversification to create novel derivatives with unique properties.

Advanced Functionalization Strategies for Complex Architectures

Beyond simple synthesis, future research aims to integrate oxazole motifs into more complex molecular and supramolecular structures using advanced technologies.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, which involves conducting reactions in continuous streams within microreactors, offers significant advantages over traditional batch chemistry, including improved safety, efficiency, selectivity, and scalability. researchgate.net The integration of automated, multipurpose mesofluidic flow reactors has been successfully demonstrated for the synthesis of 4,5-disubstituted oxazoles. durham.ac.uknih.govcapes.gov.bracs.org These systems can produce gram quantities of material on-demand and allow for rapid screening of reaction parameters. durham.ac.ukacs.org

Future work will likely involve applying these automated flow synthesis platforms to more complex targets like this compound. This would enable the rapid generation of libraries of related compounds for screening purposes and facilitate a more efficient scale-up of promising candidates. researchgate.net

| Technology | Key Features | Relevance to this compound |

| Flow Chemistry | Continuous processing, enhanced safety, improved heat/mass transfer, scalability. researchgate.net | Efficient and scalable production of the target compound and its intermediates. |

| Automated Synthesis | High-throughput screening, rapid library generation, on-demand synthesis. durham.ac.ukacs.org | Creation of diverse analogues of this compound for structure-activity relationship studies. |

Supramolecular Chemistry and Self-Assembly of Oxazole-Containing Molecules

Oxazole-based compounds have found applications in supramolecular chemistry due to their ability to participate in various non-covalent interactions. rsc.org The oxazole ring can engage in weak intermolecular interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the design of self-assembling systems. mdpi.commdpi.com

Future research could explore how the specific substituents of this compound—the bulky tert-butyl group and the hydrogen-bonding capable methanol (B129727) group—can be used to direct the self-assembly of these molecules into well-defined supramolecular architectures. This could lead to the development of novel materials with unique photophysical or biological properties. rsc.org

Interdisciplinary Research with Computational Chemistry

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules. The geometric and electronic structures of oxazole and its derivatives have been studied using Ab-initio and Density Functional Theory (DFT) methods. worldwidejournals.com Such studies can elucidate structure-property relationships and guide the design of new compounds with desired characteristics. worldwidejournals.comjcchems.com

For this compound, computational modeling could be used to:

Predict its reactivity in various synthetic transformations.

Simulate its interactions with biological targets, such as enzymes or receptors, to guide drug discovery efforts. jcchems.com

Investigate the stability and properties of its potential supramolecular assemblies. mdpi.com

Analyze reaction pathways to optimize synthetic conditions, as has been done for other heterocyclic systems. researchgate.net

By combining experimental synthesis with in silico analysis, researchers can accelerate the discovery and development of new applications for this compound and related oxazole compounds. jcchems.comresearchgate.net

Machine Learning and AI in Reaction Prediction and Optimization

The synthesis of novel oxazole derivatives can be accelerated through the application of machine learning (ML) and artificial intelligence (AI). These technologies are increasingly used to predict reaction outcomes and optimize synthetic pathways, saving significant time and resources in the laboratory. nih.gov

For a compound like this compound, machine learning models could be trained on existing databases of oxazole synthesis reactions. By inputting the desired product, these models can predict the most efficient reactants, catalysts, and conditions to achieve a high yield. princeton.edu For instance, a supervised machine learning approach has been utilized to predict reaction yields for the carboxylation of 1,3-azoles, a chemical class that includes oxazoles. nih.gov Such a model could be adapted to predict the optimal conditions for the synthesis of this compound.

Furthermore, AI can assist in elucidating reaction mechanisms. By analyzing vast datasets of chemical transformations, AI algorithms can identify patterns and intermediates that may not be immediately obvious to a human chemist. This predictive power is crucial for overcoming synthetic challenges and for the rational design of novel molecules. acs.org

Table 1: Potential Applications of Machine Learning in the Synthesis of this compound

| Application Area | Description | Potential Impact |

| Reaction Prediction | Predicts the most likely products of a chemical reaction given a set of reactants and conditions. | Reduces the number of trial-and-error experiments needed. |

| Yield Optimization | Identifies the optimal reaction parameters (temperature, solvent, catalyst) to maximize product yield. | Increases the efficiency and cost-effectiveness of synthesis. |

| Retrosynthesis Planning | Proposes a step-by-step synthetic route to a target molecule from commercially available starting materials. | Accelerates the discovery of new synthetic pathways. |

| Mechanism Elucidation | Helps to understand the underlying steps of a chemical reaction. | Enables more precise control over the reaction and can lead to the discovery of new reactions. |

High-Throughput Virtual Screening for Chemical Discovery

High-throughput virtual screening (HTVS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov Given that the oxazole ring is a common scaffold in many pharmaceuticals, this compound and its derivatives could be promising candidates for new therapeutic agents. rsc.orgresearchgate.net

In a virtual screening campaign, the three-dimensional structure of the target protein is used to dock millions of virtual compounds. Scoring functions are then used to estimate the binding affinity of each compound to the target. This process can rapidly identify a smaller, more manageable number of promising candidates for further experimental testing.

The unique structure of this compound, with its bulky tert-butyl group, could offer specific interactions with certain biological targets. HTVS could be employed to screen this compound and its virtual derivatives against a wide range of therapeutic targets, such as kinases, proteases, and receptors, to uncover potential biological activities. This approach has been successfully used to identify novel inhibitors for various diseases.

Exploration of New Material Science Applications Based on Chemical Structure

The oxazole ring is not only important in pharmaceuticals but also shows promise in the field of materials science. Oxazole-based compounds are being investigated for their potential use in the development of new polymers, dyes, and other advanced materials. numberanalytics.com The specific chemical structure of this compound could lend itself to several material science applications.

For example, oxazole-containing polymers have been explored for their thermal stability and photoluminescent properties. These materials have potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. numberanalytics.comresearchgate.net The presence of the tert-butyl group in this compound could enhance the solubility and processability of such polymers, making them easier to fabricate into thin films for electronic applications.

Furthermore, the oxazole moiety can act as a ligand for transition metal catalysts. Vanadium complexes with oxazole-containing ligands have been shown to be active catalysts for polymerization reactions. mdpi.com The methanol group on this compound could be modified to create novel ligands for catalysis, potentially leading to the development of new polymerization catalysts with unique properties.

Table 2: Potential Material Science Applications of this compound Derivatives

| Application Area | Relevant Structural Feature | Potential Advantage |

| Organic Light-Emitting Diodes (OLEDs) | Oxazole Ring | Potential for blue light emission and high thermal stability. |

| Polymer Synthesis | Tert-butyl Group | Improved solubility and processability of polymers. |

| Catalysis | Oxazole Ring and Methanol Group | Can be modified to create novel ligands for transition metal catalysts. |

| Specialty Dyes | Conjugated Oxazole System | Potential for unique photophysical properties. |

Q & A

What are the recommended synthetic routes for (5-Tert-butyl-1,3-oxazol-2-yl)methanol?

Basic Research Question

A two-step approach is commonly employed:

- Step 1 : Suzuki coupling of a brominated oxazole precursor with a boronic acid derivative under palladium catalysis (e.g., tetrakistriphenylphosphine palladium(0)) to introduce substituents .

- Step 2 : Reduction of the intermediate acetyl or formyl group using sodium borohydride (NaBH₄) to yield the methanol derivative. Ethanol or THF is typically used as the solvent, with reflux conditions (3–5 hours) .

Key Considerations : Monitor reaction progress via TLC (Rf value ~0.5 in ethyl acetate/hexane) and optimize catalyst loading to improve yields (reported up to 95%) .

How can the purity of this compound be assessed?

Basic Research Question

Use a combination of analytical techniques:

- HPLC : Confirm purity >95% using a C18 column with a methanol/water gradient (retention time ~8–10 minutes) .

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra for characteristic peaks (e.g., tert-butyl δ ~1.3 ppm in ¹H NMR; oxazole carbons δ ~150–160 ppm in ¹³C NMR) .

- TLC : Validate absence of starting materials with UV visualization .

Advanced Tip : High-resolution mass spectrometry (HRMS) can resolve ambiguities in molecular ion peaks .

How to resolve contradictions in spectroscopic data for this compound?

Advanced Research Question

Contradictions often arise from conformational flexibility or solvent effects. Mitigation strategies include:

- X-ray Crystallography : Resolve structural ambiguities by determining single-crystal structures (e.g., using SHELXL software for refinement) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G* level) .

Example : A discrepancy in tert-butyl proton shifts may arise from crystal packing effects, resolved via temperature-dependent NMR .

What strategies are effective for incorporating this compound into larger molecular architectures?

Advanced Research Question

The oxazole-methanol moiety serves as a versatile building block:

- Medicinal Chemistry : Link to thiazole or piperidine scaffolds via sulfanyl bridges (e.g., SNS-032, a CDK inhibitor) .

- Catalysis : Functionalize the methanol group to create chiral ligands for asymmetric catalysis (e.g., oxazoline-based Lewis acid/base systems) .

- Polymer Chemistry : Employ Suzuki-Miyaura cross-coupling to integrate into conjugated polymers .

Synthetic Tip : Use thionyl chloride (SOCl₂) to convert the methanol to a chloromethyl intermediate for nucleophilic substitutions .

What are the optimal conditions for recrystallization?

Basic Research Question

Recrystallization solvents depend on solubility profiles:

- Polar Protic Solvents : Methanol or ethanol (yields ~70–80% purity) .

- Acetic Acid : Effective for high-melting-point oxazole derivatives, but requires slow cooling to avoid impurities .

Advanced Optimization : Use mixed solvents (e.g., ethyl acetate/hexane) to balance solubility and crystal growth kinetics .

How to analyze the electronic effects of the tert-butyl group on the oxazole ring?

Advanced Research Question

The tert-butyl group exerts steric and electronic influences:

- DFT Calculations : Evaluate electron density distribution via molecular orbital analysis (e.g., HOMO-LUMO gaps) .

- NMR Chemical Shifts : Observe upfield shifts in adjacent protons due to shielding effects .

- X-ray Data : Measure bond angles to assess steric hindrance (e.g., C-O-C angles in the oxazole ring) .

Case Study : Substituents at the 5-position of oxazole show enhanced ring stability via hyperconjugation .

What role does this compound play in catalytic systems?

Advanced Research Question

The oxazole-methanol scaffold can act as:

- Hybrid Lewis Acid/Base Catalyst : Coordinate metals (e.g., Zn²⁺) via the oxazole nitrogen while the methanol oxygen participates in hydrogen bonding .

- Chiral Auxiliary : Derivatize with bulky groups for enantioselective synthesis (e.g., asymmetric aldol reactions) .

Experimental Design : Screen metal salts (e.g., Cu(OTf)₂, ZnCl₂) and monitor catalytic efficiency via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.